molecular formula C14H13BO4 B1271528 3-Benzyloxycarbonylphenylboronic acid CAS No. 380430-52-4

3-Benzyloxycarbonylphenylboronic acid

Cat. No. B1271528
M. Wt: 256.06 g/mol
InChI Key: JJEBLYAGYRLJRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxycarbonylphenylboronic acid is a derivative of phenylboronic acid, which is a compound of significant interest in organic chemistry due to its role in various chemical reactions, particularly in Suzuki cross-coupling reactions. The benzyloxycarbonyl group serves as a protective group for the boronic acid, which can be removed under certain conditions to yield the free boronic acid. This compound is relevant in the synthesis of complex molecules and has potential applications in material science and pharmaceuticals.

Synthesis Analysis

The synthesis of boronic acid derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-amino-substituted benzoxaboroles from 2-formylphenylboronic acid involves the reaction with secondary amines, leading to different products based on the amine structure . Similarly, the synthesis of ortho-functionalized arylboronic acids can be achieved through the esterification of phenylboronic acid followed by a Br/Li exchange using BuLi/THF . These methods highlight the versatility and reactivity of boronic acid derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to an aromatic ring and hydroxyl groups. X-ray diffraction techniques have been used to determine the crystal and molecular structure of these compounds, revealing diverse solid-state molecular structures . For example, the structure of 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole shows a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment .

Chemical Reactions Analysis

Boronic acid derivatives participate in a variety of chemical reactions. They are pivotal in Suzuki cross-coupling reactions, as demonstrated by the high catalytic activity of palladium complexes with phenylboronic acid . Additionally, the cascade reactions of chalcones with arylboronic acids lead to the formation of benzofuro[2,3-c]pyridine skeletons, showcasing the ability of boronic acids to engage in complex reaction pathways . The tautomeric equilibrium between functionalized 2-formylphenylboronic acids and corresponding oxaboroles also exemplifies the dynamic behavior of these compounds in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-benzyloxycarbonylphenylboronic acid derivatives are influenced by their molecular structure. The presence of substituents on the aromatic ring can affect the compound's melting point, solubility, and reactivity. For example, the introduction of large branches in mesogenic benzoic acids alters their liquid crystalline behavior and crystal packing . The photophysical properties of these compounds are also noteworthy, as some derivatives exhibit luminescence, which can be harnessed in material science applications .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

3-Benzyloxycarbonylphenylboronic acid and its derivatives are utilized in various catalytic processes in organic synthesis. For instance, Miura and Murakami (2005) developed a [3 + 2] annulation reaction where 2-cyanophenylboronic acid reacted with alkynes or alkenes to afford substituted indenones or indanones (Miura & Murakami, 2005). Similarly, Ukai et al. (2006) described the use of arylboronic esters in the rhodium(I)-catalyzed carboxylation with CO2 to produce benzoic acid derivatives and unsaturated carboxylic acids (Ukai et al., 2006).

Applications in Polymer Science

This compound finds applications in polymer science as well. Zhang et al. (2013) synthesized phenylboronic acid-functionalized amphiphilic block copolymer, which formed stable micelles and showed potential for targeted drug delivery to cancer cells (Zhang et al., 2013). Tanaka et al. (2001) reported the preparation of hyperbranched copolymers constituted of triphenylamine and phenylene units using a palladium-catalyzed coupling process (Tanaka et al., 2001).

Antifungal and Anticancer Applications

In the field of biomedical research, derivatives of 3-benzyloxycarbonylphenylboronic acid have been investigated for their antifungal and anticancer properties. Wieczorek et al. (2014) explored the fungicidal activity of benzoxaborole and its boronic acid analogue against various filamentous fungi (Wieczorek et al., 2014). Psurski et al. (2018) evaluated the antiproliferative potential of phenylboronic acid and benzoxaborole derivatives as potential anticancer agents (Psurski et al., 2018).

Applications in Biosensing and Molecular Recognition

3-Benzyloxycarbonylphenylboronic acid derivatives are also significant in biosensing and molecular recognition. Zhang et al. (2014) developed boronic acid functionalized magnetic nanoparticles for the enrichment of glycoproteins, indicating their potential in biomarker research and drug delivery (Zhang et al., 2014). Schumacher et al. (2011) investigated nanoparticles modified with benzoboroxole for saccharide binding, showcasing their utility in molecular recognition and sensing applications (Schumacher et al., 2011).

Safety And Hazards

3-Benzyloxycarbonylphenylboronic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

(3-phenylmethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJEBLYAGYRLJRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378306
Record name 3-Benzyloxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxycarbonylphenylboronic acid

CAS RN

380430-52-4
Record name 1-(Phenylmethyl) 3-boronobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380430-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Benzyloxycarbonylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.